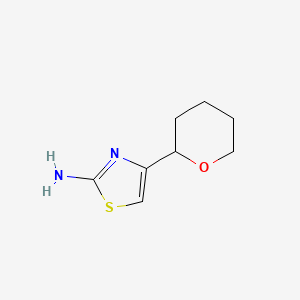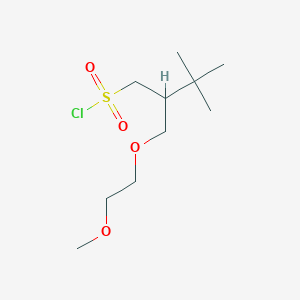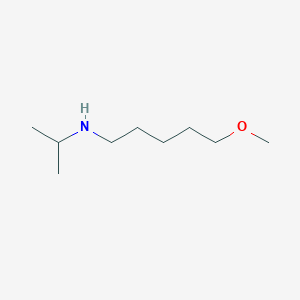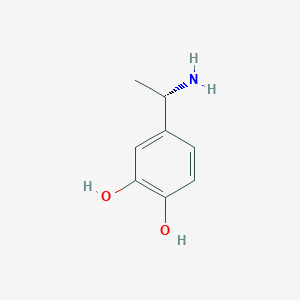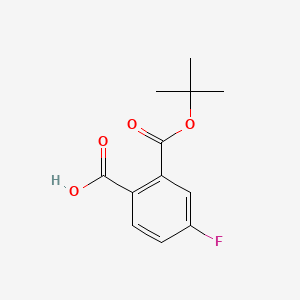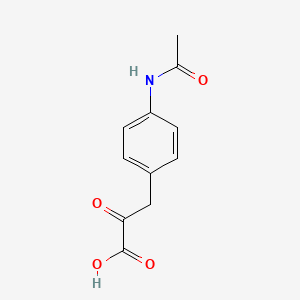![molecular formula C12H16BrN3O3 B13624348 tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-bromopyridine-2-carboxylic acid. The reaction is carried out under inert atmosphere conditions, usually at temperatures ranging from 2-8°C . The process involves the use of reagents such as potassium acetate and 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyridinyl carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate enzyme inhibition and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Wirkmechanismus
The mechanism of action of tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridinyl group allows the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate: Similar structure with an additional chlorine atom.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure but similar carbamate functionality.
Uniqueness
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of a bromopyridinyl group and a carbamate moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16BrN3O3 |
|---|---|
Molekulargewicht |
330.18 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI-Schlüssel |
QAYQDBIQYRLEFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC=CC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


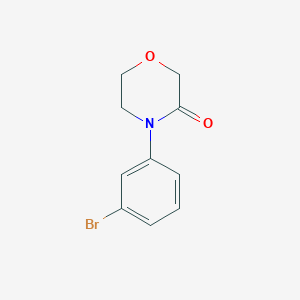
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)

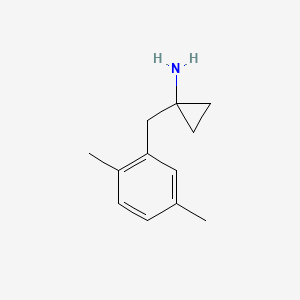
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)
